molecular formula C10H15NO2S B13640378 1-Phenylbutane-1-sulfonamide

1-Phenylbutane-1-sulfonamide

Cat. No.: B13640378
M. Wt: 213.30 g/mol
InChI Key: DZDOEBOCDREVST-UHFFFAOYSA-N
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Description

1-Phenylbutane-1-sulfonamide is a sulfonamide compound characterized by a phenyl group attached to a butane chain, which is further connected to a sulfonamide group. Sulfonamides are known for their wide range of biological activities and have been extensively studied for their medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbutane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 1-phenylbutane with sulfonyl chloride in the presence of a base such as pyridine. Another method includes the use of sodium sulfinates and amines, mediated by ammonium iodide, to form the sulfonamide .

Industrial Production Methods: Industrial production of sulfonamides typically involves large-scale reactions using sulfonyl chlorides and amines. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Phenylbutane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-Phenylbutane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides generally act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis in bacteria, leading to their antibacterial effects .

Comparison with Similar Compounds

1-Phenylbutane-1-sulfonamide can be compared with other sulfonamide compounds such as:

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its phenyl and butane groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable tool in scientific research and industrial production.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

1-phenylbutane-1-sulfonamide

InChI

InChI=1S/C10H15NO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H2,11,12,13)

InChI Key

DZDOEBOCDREVST-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=CC=C1)S(=O)(=O)N

Origin of Product

United States

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